Hydrazinecarbothioamide, 2-(1-methylethylidene)-N-(phenylmethyl)-
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Overview
Description
Hydrazinecarbothioamide, 2-(1-methylethylidene)-N-(phenylmethyl)- is a chemical compound with the molecular formula C10H14N4S. This compound is known for its unique structure, which includes a hydrazinecarbothioamide group attached to an isopropylidene and a phenylmethyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-(1-methylethylidene)-N-(phenylmethyl)- typically involves the reaction of hydrazinecarbothioamide with isopropylidene and phenylmethyl groups under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-60°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-(1-methylethylidene)-N-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioamide derivatives.
Scientific Research Applications
Hydrazinecarbothioamide, 2-(1-methylethylidene)-N-(phenylmethyl)- is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 2-(1-methylethylidene)-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetone Semicarbazone: Similar in structure but with different functional groups.
Thiourea Derivatives: Share the thiourea group but differ in other substituents.
Uniqueness
Hydrazinecarbothioamide, 2-(1-methylethylidene)-N-(phenylmethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
96662-11-2 |
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Molecular Formula |
C11H15N3S |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
1-benzyl-3-(propan-2-ylideneamino)thiourea |
InChI |
InChI=1S/C11H15N3S/c1-9(2)13-14-11(15)12-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H2,12,14,15) |
InChI Key |
IOUPZCKFFLUDDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=S)NCC1=CC=CC=C1)C |
Origin of Product |
United States |
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